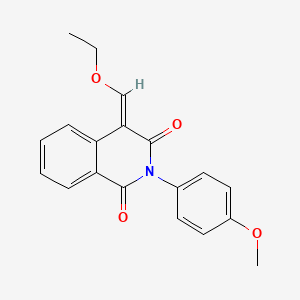
N-methyl-4-(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(2-methylpropyl)benzenesulfonamide, also known as Mecamylamine, is a synthetic compound that has been extensively researched for its pharmacological properties. It is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that has been used in various scientific studies to investigate the role of nAChRs in different physiological processes.
作用機序
N-methyl-4-(2-methylpropyl)benzenesulfonamide binds to nAChRs in a non-competitive manner, preventing the binding of acetylcholine and other agonists. This results in the inhibition of the ion channel function of nAChRs, leading to a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism of action is responsible for the effects of N-methyl-4-(2-methylpropyl)benzenesulfonamide on various physiological processes.
Biochemical and Physiological Effects
N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, which is involved in reward, motivation, and addiction. It also inhibits the release of norepinephrine, which is involved in the regulation of blood pressure and heart rate. Additionally, N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to inhibit the release of serotonin, which is involved in the regulation of mood, appetite, and sleep.
実験室実験の利点と制限
N-methyl-4-(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective nAChR antagonist that can be used to study the role of nAChRs in various physiological processes. It is also relatively stable and easy to handle, making it a useful tool for researchers. However, N-methyl-4-(2-methylpropyl)benzenesulfonamide has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a stable concentration in vivo. Additionally, it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-methyl-4-(2-methylpropyl)benzenesulfonamide. One area of interest is the role of nAChRs in addiction and substance abuse. N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to be effective in reducing nicotine dependence, and further research could investigate its potential for other substances of abuse. Another area of interest is the role of nAChRs in psychiatric disorders such as depression and anxiety. N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to have antidepressant and anxiolytic effects, and further research could investigate its potential as a treatment for these disorders. Additionally, further research could investigate the potential of N-methyl-4-(2-methylpropyl)benzenesulfonamide for the treatment of other conditions such as hypertension and chronic pain.
Conclusion
In conclusion, N-methyl-4-(2-methylpropyl)benzenesulfonamide is a synthetic compound that has been extensively researched for its pharmacological properties. It is a non-competitive antagonist of nAChRs that has been used in various scientific studies to investigate the role of nAChRs in different physiological processes. N-methyl-4-(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-methyl-4-(2-methylpropyl)benzenesulfonamide, including its potential for the treatment of addiction, psychiatric disorders, and other conditions.
合成法
The synthesis of N-methyl-4-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonamide with 2-methylbutylmagnesium bromide, followed by N-methylation of the resulting product with methyl iodide. The final product is obtained through purification and crystallization.
科学的研究の応用
N-methyl-4-(2-methylpropyl)benzenesulfonamide has been widely used in scientific research to study the role of nAChRs in various physiological processes. It has been shown to inhibit the effects of nicotine on nAChRs, making it a useful tool for investigating the effects of nicotine on the brain and other organs. N-methyl-4-(2-methylpropyl)benzenesulfonamide has also been used to study the role of nAChRs in addiction, depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
N-methyl-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)8-10-4-6-11(7-5-10)15(13,14)12-3/h4-7,9,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBNUFJLYSBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2-methylpropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
